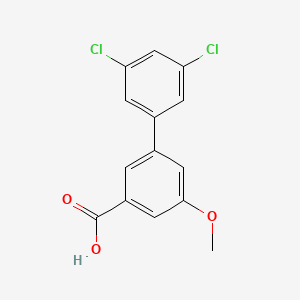

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFEHLYTMVVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691286 | |

| Record name | 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-74-8 | |

| Record name | 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biphenyl derivative with a unique substitution pattern that suggests potential applications in medicinal chemistry and materials science. The presence of a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid creates a scaffold with interesting electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic characteristics, and potential biological activities, offering a valuable resource for researchers exploring its utility.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely available in public literature, we can compile its fundamental properties and predict others based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Basis |

| CAS Number | 1261954-74-8 | [1][2] |

| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][2] |

| Molecular Weight | 297.14 g/mol | [1][2] |

| Synonyms | 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | [1][2] |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on similar biphenyl carboxylic acids. |

| Melting Point | Not experimentally determined in available literature. Expected to be a relatively high-melting solid due to its rigid biphenyl structure and potential for intermolecular hydrogen bonding. | Prediction |

| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | Based on the hydrophobic nature of the dichlorinated biphenyl core and the presence of a carboxylic acid group.[3] |

| Purity | Commercially available with a purity of 95%. | [4] |

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

The most logical and widely applicable method for synthesizing 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, making it ideal for constructing the biphenyl core of the target molecule.

The proposed retrosynthetic analysis involves disconnecting the biphenyl bond to yield two key starting materials: 3-bromo-5-methoxybenzoic acid and (3,5-dichlorophenyl)boronic acid .

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best yield.

Materials:

-

3-bromo-5-methoxybenzoic acid

-

(3,5-dichlorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane and a 2 M aqueous solution of potassium carbonate. The solvent ratio of dioxane to water is typically 4:1.

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to protonate the carboxylic acid.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Caption: Proposed synthesis workflow for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid via Suzuki-Miyaura coupling.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, the following are predictions based on the analysis of its structural components and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~12.0 - 13.0 | Broad singlet | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~7.8 - 8.2 | Multiplets | Aromatic protons on the methoxy-benzoic acid ring | The protons on this ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, leading to complex splitting patterns. |

| ~7.4 - 7.6 | Multiplets | Aromatic protons on the dichlorophenyl ring | The protons on this ring will appear as multiplets due to coupling with each other. |

| ~3.9 | Singlet | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~158 - 162 | C-OCH₃ | The aromatic carbon attached to the methoxy group will be deshielded. |

| ~130 - 145 | Aromatic C-Cl and quaternary carbons | Carbons attached to chlorine and the biphenyl linkage will appear in this region. |

| ~110 - 130 | Aromatic C-H | The remaining aromatic carbons will resonate in this typical range. |

| ~55 - 60 | -OCH₃ | The carbon of the methoxy group is shielded compared to the aromatic carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl ether |

| ~800-900 | C-H out-of-plane bend | Substituted benzene |

| ~700-800 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 and M+4 peaks). Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH₃ groups.

Potential Biological Activity and Applications

The 3,5-dichlorophenyl moiety is a known pharmacophore in various bioactive molecules. For instance, it is a key component in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[1] The presence of this group can enhance binding to target proteins through hydrophobic and halogen bonding interactions.

The methoxybenzoic acid portion of the molecule also has documented biological relevance. Methoxy-substituted aromatic rings are common in natural products and pharmaceuticals, often contributing to improved metabolic stability and pharmacokinetic properties.

Given these characteristics, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid could be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Caption: Logical relationships of the structural components of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid to its potential biological activities and applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While a complete experimental profile is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a reliable synthetic strategy, and predicted spectroscopic data. The structural alerts for biological activity suggest that this molecule and its derivatives are promising candidates for further investigation.

References

-

PubChem. 3-Methoxybenzoic Acid. [Link]

-

PubMed. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. [Link]

-

UKnowledge. 5,5'-Dichloro-2,2'-dimethoxybiphenyl. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

- Vertex AI Search. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% Purity, C14H10Cl2O3, 10 grams.

Sources

An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid (CAS 1261954-74-8): A Research Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of chemical research and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, identified by its CAS number 1261954-74-8, represents one such entity. While this compound is available commercially as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies detailing its synthesis, specific biological activities, or established mechanism of action. This guide, therefore, serves as a foundational document, consolidating the available chemical data and providing a scientifically grounded perspective on its potential utility based on the analysis of its structural motifs. The content herein is designed to equip researchers with the fundamental knowledge required to initiate further investigation into this compound.

Compound Identification and Physicochemical Properties

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biphenyl carboxylic acid derivative. The presence of a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid suggests potential for various chemical interactions and biological activities.

| Property | Value | Source |

| CAS Number | 1261954-74-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][3][4] |

| Molecular Weight | 297.13 g/mol | [1] |

| Synonyms | 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | [2][3][4] |

| Purity | Typically available at ≥95% | [5] |

Structural Analysis and Potential for Biological Activity

The molecular architecture of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid provides clues to its potential areas of application in research. The dichlorophenyl moiety is a common feature in compounds with antimicrobial and anticancer properties. The substitution pattern can significantly influence the compound's biological effects.

Derivatives of dichlorophenyl benzoic acid have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity is highly dependent on the substitution patterns on both the phenyl and benzoic acid rings.

Synthetic Considerations: A Generalized Approach

A hypothetical synthetic workflow is presented below:

Caption: Hypothetical Suzuki coupling for the synthesis of the target compound.

Prospective Research Applications

Given the structural features of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, several avenues of research can be proposed for its investigation:

-

Anticancer Research: The dichlorophenyl group is present in several compounds with known anticancer activity. This compound could be screened against various cancer cell lines to determine its cytotoxic or cytostatic effects.

-

Antimicrobial Discovery: Many chlorinated aromatic compounds exhibit antimicrobial properties. It would be valuable to assess the activity of this compound against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Assays: The carboxylic acid moiety suggests that this compound could be a candidate for inhibiting enzymes where a carboxylic acid can interact with the active site.

Experimental Protocols: A Starting Point for Investigation

For researchers interested in exploring the biological activities of this compound, the following general experimental protocols can serve as a starting point.

General Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial dilutions of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a chemical entity with potential for further scientific exploration. While the current body of public knowledge on this specific compound is limited, its structural characteristics suggest that it could be a valuable tool in various areas of chemical and biological research. The protocols and perspectives provided in this guide are intended to facilitate the initiation of such studies. Further research is necessary to elucidate its synthetic pathways, characterize its biological activities, and understand its potential mechanisms of action.

References

Please note that direct scientific literature or patents for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8) detailing its synthesis or biological activity were not found in a comprehensive search of public databases. The following references are for commercially available sources of the compound and related chemical information.

-

3-(3,5-Dichlorophenyl)-5-Methoxybenzoic acid. (n.d.). Huatepharma. [Link]

-

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. (n.d.). Sigma-Aldrich (Chinese). [Link]

- Method for synthesizing 3,5-dichlorobenzoic acid. (2013).

-

4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. (n.d.). PubChem. [Link]

-

Method for synthesizing 3,5-dichlorobenzoic acid. (2015). Patsnap. [Link]

-

Biological Assays: Innovations and Applications. (2024). Longdom Publishing. [Link]

-

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. (n.d.). MilliporeSigma. [Link]

-

3,5-Dimethoxybenzoic Acid. (n.d.). PubChem. [Link]

- Method for synthesizing 3,5-dichlorobenzoic acid. (2013).

-

Benzoic acid, (3,5-dichlorophenyl)methyl ester. (n.d.). NIST WebBook. [Link]

-

3,5-Dichlorobenzoic acid. (n.d.). PubChem. [Link]

Sources

- 1. 3-(3,5-Dichlorophenyl)-5-Methoxybenzoic acid | CAS:1261954-74-8 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 3. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 4. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Introduction

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in pharmaceutical and materials science research. The spatial arrangement of its substituted phenyl rings gives rise to unique chemical properties, making it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of a robust and efficient synthetic route to this target molecule, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. The rationale behind the chosen methodology, detailed experimental protocols, and critical process parameters are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound resource.

The biaryl scaffold is a prevalent feature in many biologically active compounds and advanced materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][3][4] Its advantages include mild reaction conditions, tolerance of a wide array of functional groups, and the use of commercially available and relatively low-toxicity organoboron reagents.[2][3]

This guide will detail a convergent synthesis strategy, beginning with the preparation of the key coupling partners: 3-bromo-5-methoxybenzoic acid and 3,5-dichlorophenylboronic acid. The subsequent palladium-catalyzed Suzuki-Miyaura coupling of these intermediates to yield the final product will be thoroughly examined.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This strategy involves the coupling of an aryl halide with an arylboronic acid.

Sources

The Solubility Profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a molecule of significant interest in metabolic research, presents a common challenge in drug development: limited aqueous solubility. Understanding and quantifying the solubility of this compound is paramount for ensuring reliable results in biological assays, developing viable formulations for in vivo studies, and ultimately predicting its oral bioavailability. This guide provides a comprehensive overview of the known solubility data, the underlying physicochemical principles governing its behavior, and detailed protocols for its empirical determination. As a weak acid, its solubility is intrinsically linked to pH, a factor that will be a central theme of this exploration.

Physicochemical Properties: The "Why" Behind the "How Much"

Predicted Physicochemical Parameters:

| Parameter | Predicted Value | Significance |

| pKa | ~3.8 - 4.2 | The predicted pKa suggests that the compound is a weak acid. At pH values below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. At pH values above the pKa, it will deprotonate to form the more soluble carboxylate anion (-COO⁻). This pH-dependent ionization is the most critical factor influencing its aqueous solubility. |

| logP | ~4.5 - 5.0 | The high predicted logP (octanol-water partition coefficient) indicates that the molecule is highly lipophilic ("fat-loving") and hydrophobic ("water-fearing"). This inherent preference for non-polar environments over aqueous media is a primary reason for its low intrinsic solubility. |

Note: These values are estimations derived from computational models (e.g., ALOGPS, ACD/Labs Percepta) and provide a foundational basis for experimental design.[1][2]

Structural Contribution to Solubility

The overall solubility is a composite of the contributions from its distinct chemical moieties:

-

Carboxylic Acid Group (-COOH): This is the primary hydrophilic and ionizable center of the molecule. Its ability to hydrogen bond with water and, more importantly, to deprotonate to a charged anion at physiological pH is the main driver of its aqueous solubility.[3][4]

-

Dichlorophenyl Group: The two chlorine atoms are electron-withdrawing groups, which can slightly increase the acidity of the carboxylic acid (lowering the pKa) compared to unsubstituted benzoic acid.[5] However, the large, non-polar phenyl ring and the hydrophobic nature of the chlorine atoms significantly increase the molecule's lipophilicity, drastically reducing water solubility.[6][7]

-

Methoxybenzoic Acid Core: The methoxy group (-OCH₃) has a dual effect. While the oxygen can act as a hydrogen bond acceptor, the methyl group adds to the non-polar character. Its overall contribution is a slight increase in lipophilicity. The large, fused ring system itself presents a significant hydrophobic surface area, further limiting interaction with water molecules.[8]

The interplay of these groups results in a molecule that is fundamentally hydrophobic but possesses a critical pH-dependent "switch" for aqueous solubility.

Known Solubility Data

Publicly available data is limited and primarily focused on organic solvents used for stock solution preparation. Research indicates the compound has "low aqueous solubility."[9][10]

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Cayman Chemical |

| Dimethylformamide (DMF) | ~20 mg/mL | Cayman Chemical |

| Ethanol | ~1 mg/mL | Cayman Chemical |

| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | Cayman Chemical |

This table summarizes data from commercial suppliers and should be considered as a guide. Actual solubility can vary based on purity, crystal form, and experimental conditions.

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility determination requires robust, well-defined protocols. Two key types of solubility are relevant in drug discovery: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility .

Thermodynamic Equilibrium Solubility: The Gold Standard

This measurement defines the true solubility of the most stable crystalline form of the compound at equilibrium and is crucial for pre-formulation and biopharmaceutical classification. The saturation shake-flask method is the universally accepted gold standard.[11][12][13]

Caption: Equilibrium Solubility Workflow via Shake-Flask Method.

-

Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess amount of solid 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

Causality: Using an excess of solid material ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

-

Solvent Addition: Add a precise volume of the prepared buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all undissolved solid is removed, the sample must be either:

-

Filtered: Use a low-binding syringe filter (e.g., PVDF, 0.22 µm). Discard the first portion of the filtrate to prevent errors from compound adsorption to the filter.

-

Centrifuged: Centrifuge the sample at high speed (e.g., >14,000 rpm for 15 minutes) and sample the clear supernatant.

-

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated sample solution into the analytical range and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.

-

Data Reporting: Report the solubility in µg/mL or µM at the specific pH and temperature.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), remains in solution in an aqueous buffer after a short incubation period. It is not a true equilibrium value but is invaluable for early-stage drug discovery to quickly flag potential solubility issues.[14][15][16]

Caption: High-Throughput Kinetic Solubility Workflow.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Preparation: In a 96-well plate, dispense the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Causality: The rapid change from a good organic solvent (DMSO) to a poor aqueous solvent causes the compound to precipitate out of solution if its solubility limit is exceeded.

-

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.

-

Filtration: Place the assay plate on top of a 96-well filter plate (with a low-binding membrane) and centrifuge to collect the filtrate in a clean collection plate.

-

Self-Validation: Control compounds with known low, medium, and high solubility (e.g., Ketoconazole, Naproxen) should be run in parallel to validate the assay performance.

-

-

Quantification: Determine the concentration of the compound in the filtrate. This can be done by:

-

UV Spectroscopy: For compounds with a suitable chromophore, measure the absorbance using a plate reader and compare it to a standard curve prepared in the same buffer/DMSO mixture.

-

LC-MS/MS: For higher accuracy or compounds without a strong UV chromophore, quantify using a calibrated LC-MS/MS method.

-

-

Data Reporting: Report the kinetic solubility in µM.

Conclusion and Recommendations

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a lipophilic weak acid with predictably low, but highly pH-dependent, aqueous solubility. The provided data and protocols offer a robust framework for researchers. It is strongly recommended that equilibrium solubility be determined across a pH range of 2 to 7.4 to fully characterize the compound's behavior and inform formulation strategies. For rapid screening purposes, the kinetic solubility assay provides a reliable method to assess and rank compounds. A thorough understanding and empirical measurement of this critical property will prevent misleading in vitro results and enable the rational development of this promising molecule for in vivo applications.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. dx.doi.org/10.17504/protocols.io.j8nlk8y41l5r/v1

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-21.

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Available at: [Link]

- USP. (2013). General Chapter <1092> The Dissolution Procedure: Development and Validation.

-

CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Retrieved from [Link]

- BioDuro. (n.d.). ADME Solubility Assay.

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

- White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.

- Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- USP. (2016). General Chapter <1236> Solubility Measurements.

- Baltruschat, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. doi.org/10.5281/zenodo.4414995

- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1007-1021.

-

Clark, J. (2023). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

- Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note.

-

LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

- Reuther, M., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. doi.org/10.1101/2022.01.20.477145

- Sladek, V., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. doi.org/10.26434/chemrxiv-2023-h3g8z

- Held, C., et al. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(4), 1469-1481.

- Reva, I., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(11), 3326.

- Alexopoulos, S. J., et al. (2020). Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice.

- Al-Gharaibeh, A., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Endocrinology, 14, 1252141.

Sources

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. mdpi.com [mdpi.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. quora.com [quora.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. uspnf.com [uspnf.com]

- 13. uspnf.com [uspnf.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. enamine.net [enamine.net]

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a foundational requirement. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a bi-aryl compound whose potential utility is intrinsically linked to its specific three-dimensional structure and functional group arrangement. Unambiguous confirmation of its identity is paramount before its advancement into further research and development phases.

This technical guide provides a comprehensive overview of the analytical methodologies employed to confirm the structure of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is designed to move beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for its characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Basis

NMR operates on the principle that atomic nuclei with a non-zero spin quantum number (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces a transition between these levels. The precise frequency required for this transition, known as the resonance frequency or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint for each atom in a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation : Weigh approximately 5-10 mg of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃), inside a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is required.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C1 (C=O) | ~167 | Carbonyl carbon of a carboxylic acid. [3] |

| C5 (C-O) | ~160 | Aromatic carbon attached to the electron-donating methoxy group. |

| C1', C3, C3', C5' | ~135-142 | Quaternary carbons: C1' (bi-aryl link), C3 (bi-aryl link), and C3', C5' (C-Cl). |

| C2, C6, C4', C2', C6' | ~115-132 | Aromatic C-H carbons. The specific shifts depend on the electronic effects of the substituents. |

| C4 | ~114 | Aromatic C-H ortho to the methoxy group, shielded. |

| C7 (OCH₃) | ~55 | Methoxy carbon. [1]|

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, frequencies corresponding to the natural vibrational modes of the bonds are absorbed, leading to an absorption spectrum. [4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan : Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Spectral Interpretation

The IR spectrum of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is expected to be dominated by absorptions from the carboxylic acid group.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |

|---|---|---|---|

| O-H Stretch | 2500-3300 | Very Broad, Strong | Carboxylic Acid |

| C-H Stretch | 3000-3100 | Sharp, Medium | Aromatic C-H |

| C=O Stretch | 1690-1725 | Strong, Sharp | Carboxylic Acid (Dimer) |

| C=C Stretch | 1450-1600 | Medium to Weak | Aromatic Ring |

| C-O Stretch | 1210-1320 | Strong | Carboxylic Acid & Ether |

| C-Cl Stretch | 600-800 | Medium to Strong | Aryl Halide |

The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as an extremely broad band due to extensive hydrogen bonding, which forms a stable dimer in the solid state. [5][6][7]This broad absorption often overlaps with the sharper C-H stretching signals. [6]The strong carbonyl (C=O) absorption is another key indicator of the carboxylic acid functionality. [4][7]

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this analysis, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion, while electron ionization (EI) is a higher-energy technique that causes extensive fragmentation.

Molecular Formula and Weight

-

Formula : C₁₄H₁₀Cl₂O₃

-

Monoisotopic Mass : 296.0007 g/mol

A critical feature in the mass spectrum will be the isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

-

[M]⁺ : Contains two ³⁵Cl atoms.

-

[M+2]⁺ : Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ : Contains two ³⁷Cl atoms. The expected intensity ratio for these peaks is approximately 9:6:1.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Chromatography : Inject the sample into a liquid chromatography system (e.g., HPLC or UHPLC) with a C18 column to ensure purity before MS analysis. [8]3. Ionization : The eluent is directed into an ESI source. A high voltage is applied, creating a fine spray of charged droplets.

-

Mass Analysis : As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released and guided into the mass analyzer (e.g., Q-TOF, Triple Quadrupole), which separates them based on their mass-to-charge (m/z) ratio. [8]5. Fragmentation (MS/MS) : For structural confirmation, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum. [8]

Predicted Fragmentation Pathways

Fragmentation provides a roadmap of the molecule's structure. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 295 is expected. A very common fragmentation pathway for carboxylic acids in this mode is the loss of carbon dioxide (CO₂, 44 Da). [8] In positive ion mode (EI or ESI-MS/MS), fragmentation of the molecular ion (m/z 296) would likely proceed through several key pathways:

-

Loss of a hydroxyl radical (•OH) : [M-17]⁺, leading to a fragment at m/z 279.

-

Loss of a methoxy radical (•OCH₃) : [M-31]⁺, resulting in a fragment at m/z 265.

-

Loss of the carboxyl group (•COOH) : [M-45]⁺, giving a fragment at m/z 251.

-

Cleavage of the phenyl-phenyl bond : This can lead to fragments corresponding to the dichlorophenyl cation (m/z 145) or the methoxybenzoyl cation (m/z 135). The m/z 135 fragment is often a base peak for methoxybenzoic acids. [1]

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is achieved not by a single technique, but by the synergistic integration of data from NMR, IR, and MS.

-

NMR provides the definitive map of the carbon-hydrogen framework, confirming the precise substitution pattern on both aromatic rings.

-

IR offers rapid and conclusive evidence for the presence of key functional groups, particularly the characteristic carboxylic acid moiety.

-

MS confirms the exact molecular weight and, through its distinct chlorine isotope pattern and predictable fragmentation, validates the elemental composition and structural components.

Together, these analytical pillars provide a self-validating system that establishes the molecular identity of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid with the highest degree of scientific confidence, a critical step for any researcher, scientist, or drug development professional.

References

-

Blum, W., & Richter, W. J. (1987). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 22(5), 345-357. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry, University of Calgary. Available at: [Link]

-

Mandelbaum, A., & Biemann, K. (1968). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Journal of the American Chemical Society, 90(11), 2975-2978. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. OpenStax. Available at: [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid mechanism of action hypotheses

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Abstract

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a synthetic organic compound featuring a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide synthesizes information from related chemical entities to propose and detail four primary, testable hypotheses for its mechanism of action. These hypotheses include: (1) kinetic stabilization of transthyretin (TTR), drawing parallels to the TTR stabilizer Tafamidis, for which 3,5-dichlorobenzoic acid is a synthetic precursor; (2) anticancer activity through the induction of apoptosis and cell cycle arrest, a common mechanism for dichlorophenyl-containing molecules; (3) inhibition of key cellular kinases or phosphatases, a frequent mode of action for small molecules with benzoic acid scaffolds; and (4) modulation of G-protein coupled receptors (GPCRs), given the prevalence of benzoic acid derivatives as GPCR ligands. For each hypothesis, this guide provides the scientific rationale, visualizes the potential pathways and experimental workflows, and presents detailed, step-by-step protocols for validation. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into the pharmacological profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Introduction

The quest for novel therapeutic agents often begins with the characterization of synthetic small molecules that possess structural features suggestive of biological activity. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is one such molecule, incorporating two key pharmacophores: a 3,5-dichlorophenyl group and a methoxybenzoic acid moiety. The dichlorophenyl group is a common feature in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the benzoic acid scaffold is a cornerstone in medicinal chemistry, found in a vast array of drugs and biologically active molecules.[2]

The specific arrangement of these functional groups in 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid presents a unique chemical entity with the potential for diverse biological interactions. Notably, 3,5-dichlorobenzoic acid itself is a key starting material in the synthesis of Tafamidis, a medication used to treat transthyretin amyloidosis by stabilizing the transthyretin (TTR) protein.[1][3] This connection provides a compelling, albeit indirect, starting point for postulating a mechanism of action.

Given the absence of direct empirical data for this specific compound, this technical guide adopts a hypothesis-driven approach. By dissecting the known biological activities of its structural analogues, we can construct a logical framework for investigation. The following sections will explore four plausible mechanisms of action, providing the theoretical underpinnings and the practical experimental designs required to systematically elucidate the biological function of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Hypothesis 1: Transthyretin (TTR) Kinetic Stabilization

Rationale

The most direct lead for a potential mechanism of action for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid comes from its structural relationship to Tafamidis. Tafamidis is a rationally designed kinetic stabilizer of the TTR protein.[1] TTR, a tetrameric protein, can dissociate into monomers that misfold and aggregate into amyloid fibrils, leading to transthyretin amyloidosis.[1] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure and inhibiting the dissociation that is the rate-limiting step in amyloidogenesis.[3][4] Since 3,5-dichlorobenzoic acid is a key precursor for Tafamidis, it is plausible that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, which features this core structure, could also interact with and stabilize the TTR tetramer.

Proposed Signaling Pathway

The proposed mechanism does not involve a classical signaling cascade but rather a direct protein-ligand interaction that imparts thermodynamic and kinetic stability.

Sources

Role of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in drug discovery

An In-Depth Technical Guide to the Role of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid and its Analogs in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets and serve as a foundation for the development of a diverse range of therapeutic agents. The dichlorophenyl benzoic acid moiety is one such scaffold. Its inherent structural rigidity, coupled with the electron-withdrawing nature of the chlorine atoms, provides a unique electronic and steric profile that facilitates interactions with various enzymatic active sites and protein-protein interfaces.

This technical guide delves into the role of a specific exemplar of this class, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid , and its close structural analogs in the realm of drug discovery. While direct research on this particular molecule is emerging, the extensive body of work on its parent scaffold provides a robust platform for understanding its potential. We will explore its synthesis, established and putative biological activities, and the experimental methodologies crucial for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of novel therapeutics.

Chemical Profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid. The molecule's architecture, featuring two phenyl rings connected by a single bond, allows for torsional flexibility, which can be critical for optimal binding to a biological target. The key chemical features include:

-

3,5-Dichlorophenyl Ring: The two chlorine atoms create a distinct electronic environment, enhancing the lipophilicity of this portion of the molecule and potentially engaging in halogen bonding with protein residues.

-

5-Methoxybenzoic Acid Ring: The methoxy group is a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability. The carboxylic acid moiety is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bonds with biological targets, and it is often a prerequisite for the activity of many drugs.

| Property | Value | Source |

| Chemical Name | 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | [1][2][3][4] |

| Synonym(s) | 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | [1][2][3][4] |

| CAS Number | 1261954-74-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀Cl₂O₃ | [1][2][3][4] |

| Molecular Weight | 297.14 g/mol | [1][2][3][4] |

| InChI Key | RBSFEHLYTMVVDN-UHFFFAOYSA-N | [1] |

Synthesis of the Dichlorophenyl Benzoic Acid Scaffold

The synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid and its analogs typically involves the construction of the biaryl core. A common and versatile method is the Suzuki coupling reaction. Below is a representative, field-proven protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid via Suzuki Coupling

Step 1: Synthesis of 3,5-Dichlorobenzoic Acid (Core Precursor)

A robust method for the synthesis of 3,5-dichlorobenzoic acid involves the chlorination of benzonitrile followed by hydrolysis.[5][6] This multi-step process offers high purity and is amenable to scale-up.[5][6] One patented method describes the reaction of benzonitrile with sodium hypochlorite, followed by hydrolysis and acidification to yield 3,5-dichlorobenzoic acid.[5][6]

Step 2: Suzuki Coupling for Biaryl Formation

This protocol outlines a hypothetical but chemically sound approach based on established Suzuki coupling methodologies.

-

Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed mixture of toluene and water (4:1 v/v) and a base such as potassium carbonate (3.0 eq).

-

Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude methyl 3-(3,5-dichlorophenyl)-5-methoxybenzoate by column chromatography on silica gel.

Step 3: Hydrolysis to the Carboxylic Acid

-

Saponification: Dissolve the purified methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification and Extraction: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. The product will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Caption: Synthetic workflow for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Biological Activities and Therapeutic Potential: Insights from Structural Analogs

The dichlorophenyl benzoic acid scaffold has demonstrated a wide array of biological activities, suggesting that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid could be a valuable lead compound in several therapeutic areas.[7]

Anticancer Activity

Derivatives of dichlorophenyl benzoic acid have shown promise as anticancer agents.[7] The mechanism often involves the inhibition of key enzymes essential for cancer cell growth and survival.[7] For instance, some analogs have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), a key player in cellular proliferation and apoptosis.[7]

| Compound Class | Target/Cell Line | Activity Metric | Reported Value | Reference |

| Dichlorophenyl Thiazolopyrimidine Carboxylic Acid | p38α MAPK | % Inhibition | >70% | [7] |

| Dichlorophenyl Benzoxazinone | MCF-7 | IC₅₀ | 68.59 µg/mL | [7] |

Neuroprotection and Alzheimer's Disease

A particularly exciting application of this scaffold is in the development of multi-target-directed ligands for Alzheimer's disease. Hybrids of 3,5-dichlorobenzoic acid and cyclopentaquinoline have been synthesized and evaluated for their neuroprotective properties.[8][9] These compounds have been shown to:

-

Inhibit Cholinesterases: Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are targeted to improve cholinergic neurotransmission.[9]

-

Prevent Amyloid-β (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease, and inhibition of this process is a key therapeutic strategy.[9]

-

Reduce Oxidative Stress: The neuroprotective effects of these hybrids are also attributed to their ability to mitigate oxidative stress.[8][9]

One promising hybrid, compound 3e from the study by Czarnecka et al., demonstrated potent cholinesterase inhibition and significant inhibition of Aβ(1-42) aggregation.[9]

Caption: Multi-target approach of dichlorophenyl benzoic acid hybrids in Alzheimer's.

Transthyretin Stabilization and Amyloidosis

The 3,5-dichlorobenzoic acid scaffold is a cornerstone in the structure of Tafamidis , an approved drug for transthyretin amyloidosis.[8] Tafamidis functions by stabilizing the native tetrameric structure of the transthyretin (TTR) protein.[8] In this disease, the TTR tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils that deposit in tissues, leading to organ dysfunction.[8] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[8] This underscores the critical role of the dichlorophenyl moiety in high-affinity protein binding.

Caption: Tafamidis stabilizes the TTR tetramer, preventing amyloidogenesis.

Antimicrobial and Anti-inflammatory Potential

The dichlorophenyl moiety is present in various compounds with known antimicrobial properties, which may act by disrupting cell membranes or inhibiting essential enzymes.[7] Additionally, derivatives of this scaffold have shown anti-inflammatory effects, demonstrated by a reduction in pro-inflammatory cytokines like TNF-α and IL-1β in preclinical models.[7]

Key Experimental Protocols for Evaluation

To assess the therapeutic potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a series of in vitro assays are essential.

Protocol: In Vitro p38α MAPK Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of the compound against a key kinase in cancer signaling.

-

Reagents and Materials: Recombinant human p38α MAPK, kinase buffer, ATP, substrate peptide (e.g., ATF2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Compound Preparation: Prepare a stock solution of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

Add the kinase, substrate, and test compound to a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is crucial for evaluating potential anti-Alzheimer's agents.

-

Reagents and Materials: Aβ(1-42) peptide, Thioflavin T (ThT), assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Aβ Preparation: Prepare a stock solution of Aβ(1-42) and pre-incubate to form aggregation-prone species.

-

Assay Procedure:

-

In a black 96-well plate, mix the Aβ peptide with the test compound at various concentrations.

-

Incubate the plate at 37 °C with gentle shaking to promote aggregation.

-

At specified time points, add ThT to each well.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

-

Data Analysis: Compare the fluorescence intensity in the presence of the test compound to that of a vehicle control. A decrease in fluorescence indicates inhibition of Aβ fibril formation.

Future Directions and Concluding Remarks

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid and its analogs represent a versatile and promising class of compounds for drug discovery. The extensive research on the broader dichlorophenyl benzoic acid scaffold provides a strong rationale for its further investigation in oncology, neurodegenerative diseases, and inflammatory disorders.

Future research should focus on:

-

Elucidating Specific Targets: While the activities of analogs are known, the specific molecular targets of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid need to be identified through techniques such as target fishing and chemoproteomics.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and carboxylic acid groups, as well as the substitution pattern on the phenyl rings, will be crucial for optimizing potency and selectivity.

-

Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the drug-like properties of lead compounds.

References

- A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs - Benchchem.

- Applications of 3-(3,5-Dichlorophenyl)

- 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.

- 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.

- 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% Purity, C14H10Cl2O3, 10 grams.

- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P

- New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PMC - PubMed Central.

- United States P

- Biological Activity Antibacterial - Dr.

- 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.

- 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.

- Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) - EPA.

- 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem.

- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google P

- Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | P

- Current Approaches and Tools Used in Drug Development against Parkinson's Disease.

- Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI.

- Benzoic acid, (3,5-dichlorophenyl)methyl ester - the NIST WebBook.

- 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.

- Chronopharmacokinetics of 5-methoxypsoralen - PubMed.

- 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem.

Sources

- 1. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 2. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 3. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 4. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid | 1261954-74-8 [sigmaaldrich.com]

- 5. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 6. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid: A Preclinical Development Guide

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a novel small molecule with therapeutic potential. Drawing upon structure-activity relationships of analogous dichlorophenyl and benzoic acid derivatives, we hypothesize that this compound may exhibit significant anticancer, anti-inflammatory, and neuroprotective properties. This document outlines a strategic, multi-faceted approach to elucidate its pharmacological profile, commencing with a proposed synthetic route and progressing through a cascade of in vitro and in vivo evaluations. Detailed, self-validating experimental protocols are provided for each stage of the investigation, designed to rigorously assess the compound's efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics from the laboratory to clinical consideration.

Introduction: Rationale for Investigation

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The substitution pattern on both phenyl rings plays a critical role in determining the specific biological target and potency. Derivatives of dichlorophenyl benzoic acid have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] The presence of dichlorophenyl moieties is a common feature in various compounds with known antimicrobial properties, often acting by disrupting cell membranes or inhibiting essential enzymes.[1] Furthermore, the 3,5-dichlorobenzoic acid core has been utilized as a key building block in the synthesis of Tafamidis, a transthyretin stabilizer for the treatment of amyloidosis, and in the development of novel hybrids with potential therapeutic applications in Alzheimer's disease.[2]

The subject of this guide, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, combines the dichlorinated phenyl ring, known for its potential bioactivity, with a methoxybenzoic acid moiety. The methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. Based on these structural alerts and the activities of closely related analogs, we propose a preclinical investigation into the therapeutic potential of this compound across three key areas: oncology, inflammation, and neurodegenerative disease.

Synthesis and Characterization

A plausible and efficient method for the synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core of the target molecule.[3][4][5][6][7]

Proposed Synthetic Pathway

The synthesis would involve the coupling of 3-bromo-5-methoxybenzoic acid with 3,5-dichlorophenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Step-by-Step Synthesis Protocol

-

To a reaction vessel, add 3-bromo-5-methoxybenzoic acid (1 equivalent), 3,5-dichlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add a suitable solvent system, for instance, a mixture of dimethoxyethane (DME) and water.

-

Add an aqueous solution of a base, such as sodium carbonate (2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Characterization

The synthesized 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

| Melting Point Analysis | To determine the melting point range as an indicator of purity. |

Investigational Area 1: Oncology

The presence of the dichlorophenyl group suggests a potential for anticancer activity.[1] A comprehensive in vitro screening is the first step to evaluate this hypothesis.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines representing various tumor types. The National Cancer Institute's NCI-60 panel or a similar diverse collection is recommended.[2][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

-

Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT/XTT Addition: After the incubation period, add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Caption: Workflow for MTT/XTT cytotoxicity assay.

Investigational Area 2: Inflammation

Given the anti-inflammatory properties of some benzoic acid derivatives, it is prudent to investigate the potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in modulating inflammatory responses.

In Vitro Anti-inflammatory Activity

A key initiating step in many inflammatory responses is the production of pro-inflammatory cytokines by immune cells. An in vitro assay using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) can be employed.[13][14][15][16][17]

-

Cell Culture: Culture PBMCs or macrophages in a suitable medium.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Determine the inhibitory effect of the compound on cytokine production.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Investigational Area 3: Neuroprotection

The structural similarity of the parent compound, 3,5-dichlorobenzoic acid, to intermediates used in the synthesis of potential Alzheimer's disease therapeutics warrants an investigation into the neuroprotective potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.[2] A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides.[23]

In Vitro Amyloid-Beta Aggregation Inhibition

A cell-free in vitro assay can be used to determine if the compound can directly inhibit the aggregation of Aβ peptides.[1][23][24][25][26]

-

Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₄₂) in a suitable buffer.

-

Incubation: Incubate the Aβ peptide solution in the presence and absence of various concentrations of the test compound at 37°C with gentle agitation.

-

ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T (ThT). Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in ThT fluorescence indicates the formation of amyloid fibrils.

-